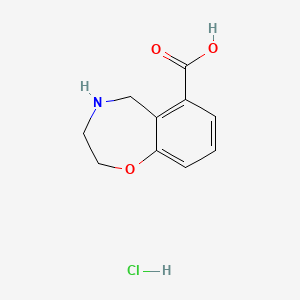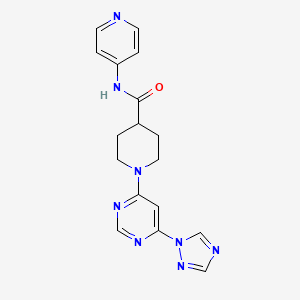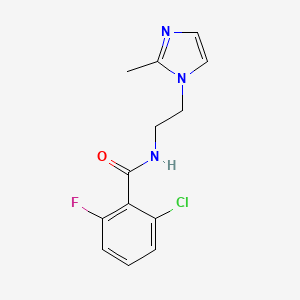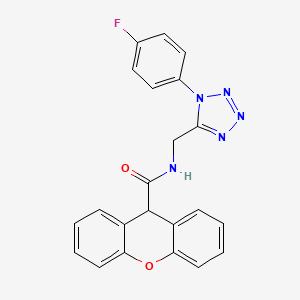![molecular formula C17H20N2O5 B2937620 Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate CAS No. 2361892-38-6](/img/structure/B2937620.png)
Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate, also known as MPA, is a chemical compound that has been extensively researched for its potential applications in scientific research.
Mécanisme D'action
Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate works by inhibiting the activity of the enzyme peptidyl transferase, which is responsible for catalyzing the formation of peptide bonds during protein synthesis. This inhibition leads to a decrease in the rate of protein synthesis, ultimately resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate has been shown to have a wide range of biochemical and physiological effects. These include the inhibition of angiogenesis, induction of apoptosis, and inhibition of cell migration and invasion. Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate has also been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate in lab experiments is its ability to selectively inhibit protein synthesis. This allows researchers to study the effects of specific proteins on biological processes without affecting other cellular processes. However, Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Orientations Futures
There are several future directions for research on Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate. One area of interest is the development of new synthesis methods that can produce Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate in higher yields and with greater efficiency. Another area of interest is the identification of new targets for Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate, which could lead to the development of new treatments for a variety of diseases. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate.
Méthodes De Synthèse
Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate can be synthesized through a multi-step process that involves the reaction of morpholine, 4-aminobenzoic acid, and propenoic acid. The resulting product is then treated with methyl iodide to obtain Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate. This synthesis method has been optimized to produce high yields of Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate with high purity.
Applications De Recherche Scientifique
Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate has been widely used in scientific research due to its ability to inhibit protein synthesis. This property has made it a valuable tool in studying the role of specific proteins in biological processes. Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate has also been used to study the effects of protein synthesis inhibition on cell growth and differentiation.
Propriétés
IUPAC Name |
methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-3-15(20)18-13-6-4-12(5-7-13)17(22)19-8-9-24-11-14(19)10-16(21)23-2/h3-7,14H,1,8-11H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGLYQPSSOEIFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-5-(1,2-dithiolan-3-yl)pentanamide](/img/structure/B2937548.png)

![Tert-butyl 3-amino-2-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride](/img/structure/B2937550.png)
![9-(2-methoxyethyl)-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2937551.png)



![N-(3-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2937557.png)
![8-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B2937559.png)
